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Compound of Interest

Compound Name: Carvone, (+-)-

Cat. No.: B1668592 Get Quote

In the field of chemical analysis and drug development, accurate structural elucidation of chiral

molecules is paramount. Carvone, a monoterpene found in essential oils, exists as two

enantiomers: (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor). Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of

these compounds. This guide provides a comparative analysis of publicly available ¹H and ¹³C

NMR data for both carvone enantiomers from various spectral databases, alongside a

standardized protocol for data acquisition.

Comparative NMR Data for (R)-(-)-Carvone and (S)-
(+)-Carvone
The following tables summarize the ¹H and ¹³C NMR chemical shift data for (R)-(-)-carvone and

(S)-(+)-carvone, cross-referenced from several reputable online databases. These databases,

including the Spectral Database for Organic Compounds (SDBS), PubChem, and the Biological

Magnetic Resonance Bank (BMRB), are invaluable resources for chemists.[1][2][3][4][5][6][7][8]

[9][10][11][12] The data presented here were recorded in deuterated chloroform (CDCl₃), a

common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Carvone Enantiomers in CDCl₃
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Proton Assignment
(R)-(-)-Carvone

(BMRB)[3]
(R)-(-)-Carvone

(ChemicalBook)[13]
(S)-(+)-Carvone

(PubChem)[2]

H-3 6.758 6.766 6.72

H-5 2.689 2.687 2.67

H-6a 2.588 2.574 2.53

H-6b 2.381 2.449 2.42

H-8a 4.809 4.808 4.79

H-8b 4.759 4.761 4.74

H-9 (CH₃) 1.754 1.756 1.75

H-10 (CH₃) 1.788 1.784 1.74

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Carvone Enantiomers in CDCl₃

| Carbon Assignment | (R)-(-)-Carvone (BMRB)[3] | (S)-(+)-Carvone (PubChem)[2] | |:---:|:---:|:--

-:|:---:| | C-1 (C=O) | 199.815 | 199.50 | | C-2 | 135.424 | 135.42 | | C-3 | 144.633 | 144.59 | | C-4

| 43.142 | 42.54 | | C-5 | 42.452 | 43.15 | | C-6 | 31.227 | 31.31 | | C-7 | 146.708 | 146.67 | | C-8 |

110.452 | 110.48 | | C-9 (CH₃) | 20.533 | 20.48 | | C-10 (CH₃) | 15.719 | 15.61 |

Note: Minor variations in chemical shifts between databases can be attributed to differences in

experimental conditions such as concentration and instrument calibration.

Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of

carvone, based on standard laboratory practices.

1. Sample Preparation:

Weigh approximately 5-10 mg of the carvone sample.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Set the sample temperature to 298 K (25 °C).

3. ¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Use a spectral width of approximately 12 ppm, centered at around 6 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Use a spectral width of approximately 220 ppm, centered at around 100 ppm.

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

5. Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C

spectra.
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Integrate the signals in the ¹H spectrum.

Pick the peaks in both ¹H and ¹³C spectra and record their chemical shifts.

Workflow for Cross-Referencing NMR Data
The process of cross-referencing experimentally acquired NMR data with spectral databases is

a critical step in structural verification. The following diagram illustrates this logical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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